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Introduction:

The G907 series of adhesives are two-part epoxy systems that offer robust and reliable
solutions for the permanent sealing of microfluidic devices. Their properties make them suitable
for a range of materials commonly used in microfluidics, including polydimethylsiloxane
(PDMS), glass, and various thermoplastics. Proper application and curing are critical to
achieving a void-free, high-strength bond that maintains the integrity of microchannels and is
compatible with downstream applications in cell culture and drug development. This document
provides detailed application notes and experimental protocols for using G907 series
adhesives in microfluidic device fabrication.

I. Application Notes

The G907 series, including NGAC G907-05 and G907-24, are versatile epoxy adhesives with
characteristics well-suited for microfluidic applications.

Key Advantages:

e Strong and Durable Bonds: These adhesives form high-strength, permanent bonds with a
variety of substrates, ensuring device integrity even under high flow rates and pressures.
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o Chemical Resistance: Cured epoxy adhesives generally offer good resistance to a range of
solvents and biological media, a critical requirement for many microfluidic-based assays.

» Room Temperature Curing: Several formulations within the G907 series can cure at room
temperature, simplifying the bonding process and avoiding the need for specialized high-
temperature ovens.[1] This is particularly advantageous when working with temperature-
sensitive materials or biological components.

» Thixotropic Properties: Formulations like NGAC G907-05 are thixotropic, meaning they have
a high viscosity at rest and flow more easily when agitated. This property can help to prevent
the adhesive from flowing into and blocking microchannels during the assembly process.[1]

Considerations for Use:

o Pot Life: The pot life, or working time, of the mixed epoxy is a critical parameter. For
instance, NGAC G907-05 has a short pot life of 5 minutes, requiring rapid and efficient
device assembly after mixing.[1]

e Cure Time: While some formulations cure at room temperature, the time to achieve full bond
strength can range from several hours to over a day.[2] Accelerated curing can often be
achieved at elevated temperatures.

e Optical Transparency: For applications requiring optical detection, such as microscopy or
absorbance-based assays, the optical properties of the adhesive are important. G907-24 is
noted for its near-transparent appearance.

o Biocompatibility: For cell-based assays, the biocompatibility of the cured adhesive should be
considered. While epoxies are generally inert once fully cured, it is advisable to perform
leaching and cytotoxicity tests for sensitive applications.

Il. Quantitative Data Summary

The following tables summarize the key quantitative properties of two representative adhesives
from the G907 series, NGAC G907-05 and G907-24.

Table 1: Properties of NGAC G907-05 Epoxy Adhesive[1]
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Property Value
Color (Mixed) Light Yellow
Mix Ratio by Weight (Resin/Hardener) 110/93
Mixed Viscosity 4,000 cps
Specific Gravity 1.20
Hardness, Shore D 72D

Operating Temperature Range

-60 to +120 °C

Glass Transition Temperature (TQ) 25°C
Lap Shear (Al to Al) 200 psi
Percent Solids 100%
Pot Life 5 minutes

Table 2: Properties of NextGen Adhesives G907-24 Structural Epoxy Adhesive

Property Value
Color Transparent
Mix Ratio by Weight (Resin/Hardener) 100/25
Viscosity 12,000 cP
Specific Gravity 1.20 g/cc
Hardness, Shore D 88
Maximum Service Temperature, Air 130 °C
Minimum Service Temperature, Air -55°C
Transmission, Visible ~90%

Pot Life 20 minutes
Cure Time 24 hours @ 25°C or 4 hours @ 65°C
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lll. Experimental Protocols

This section provides a detailed protocol for sealing microfluidic devices using a two-part epoxy
adhesive from the G907 series. The protocol is a general guideline and may require
optimization based on the specific G907 formulation, substrate materials, and device geometry.

A. Materials and Equipment:

o G907 series two-part epoxy adhesive (e.g., NGAC G907-05 or G907-24)

» Microfluidic device components (e.g., PDMS slab with channels and a glass slide)
» Weighing balance

e Mixing container and stir rod (e.g., disposable plastic cup and wooden stick)

e Vacuum desiccator

e Spin coater (optional, for creating a thin, uniform adhesive layer)

e Hot plate or oven

e Plasma cleaner (optional, for surface activation)

e Microscope for inspection

B. Experimental Workflow Diagram:
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Caption: Workflow for sealing microfluidic devices using G907 adhesive.
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C. Detailed Protocol:
e Device Component Preparation:

o Thoroughly clean the surfaces of the microfluidic device components that will be bonded.
For PDMS and glass, this can be done by sonicating in isopropyl alcohol followed by
deionized water, and then drying with a stream of nitrogen.

o For enhanced bonding, the surfaces can be treated with oxygen plasma immediately
before applying the adhesive. This process activates the surfaces, promoting better
adhesion.

e Adhesive Preparation:

o In a clean, disposable container, accurately weigh the resin and hardener components of
the G907 adhesive according to the mix ratio specified in the product's technical datasheet
(e.g., 110:93 by weight for NGAC G907-05[1]).

o Thoroughly mix the two components for at least one minute until a homogenous mixture is
achieved. Be careful not to introduce excessive air bubbles during mixing.

» Adhesive Application and Degassing:

o Apply a thin, uniform layer of the mixed adhesive to the bonding surface of one of the
microfluidic components. This can be done using a spin coater for precise thickness
control or by carefully spreading a small amount with a clean tool. The goal is to use the
minimum amount of adhesive necessary to achieve a complete seal, thereby preventing
channel blockage.

o Place the component with the applied adhesive in a vacuum desiccator and apply a
vacuum to remove any air bubbles that were introduced during mixing and application.
Degas until the bubbles have subsided.

e Device Assembly and Bonding:

o Carefully align the second component of the microfluidic device over the adhesive-coated
component.
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o Gently bring the two parts into contact, ensuring correct alignment of the microchannels.

o Apply gentle and uniform pressure to the assembly to ensure intimate contact between the
surfaces and the adhesive. This can be done by placing a small, flat weight on top of the
device.

e Curing:

o Transfer the assembled device to a curing environment as specified by the adhesive's
technical data.

= For room temperature curing formulations, place the device on a level surface in a dust-
free environment for the recommended duration (e.g., 24 hours for G907-24).

» For heat-accelerated curing, place the device in an oven or on a hotplate at the
recommended temperature for the specified time (e.g., 4 hours at 65°C for G907-24).

o Post-Curing Inspection:
o After the curing period is complete, allow the device to cool to room temperature.

o Inspect the bonded device under a microscope to ensure a void-free seal and to check for
any adhesive that may have entered the microchannels.

IV. Logical Relationship Diagram for Bonding
Process
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Caption: Key inputs, processes, and control parameters for successful bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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